5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-24-11-14(10-23-24)18-12(3-2-6-21-18)9-22-19(25)17-8-13-7-15(20)4-5-16(13)26-17/h2-8,10-11H,9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUJIFKMOSIMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The pyrazole ring, for instance, is a component of many pharmaceuticals and is known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
The thiophene ring is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Biological Activity
5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to a class of benzo[b]thiophene derivatives, characterized by a fluorine atom and a pyrazole moiety. Its molecular formula is C20H19FN4OS, with a molecular weight of approximately 392.45 g/mol. The presence of the pyrazole and pyridine rings suggests potential interactions with biological targets involved in signaling pathways.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Kinase Activity : Many pyrazole derivatives are known to inhibit various kinases, which play crucial roles in cell signaling and proliferation. For instance, studies on related compounds have shown significant inhibition of MET kinase activity, which is implicated in cancer progression .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is particularly relevant for targeting rapidly dividing cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, such as TNF-alpha, indicating potential use in treating inflammatory diseases .
Biological Activity Data
The biological activity of this compound has been assessed through various assays. Below is a summary table highlighting key findings:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including non-small cell lung cancer and colon cancer models. The observed IC50 values suggest it may serve as a lead compound for further development as an anticancer agent.
- Inflammation Models : Animal models of inflammation showed that administration of the compound led to reduced levels of inflammatory markers, supporting its potential use in treating inflammatory diseases.
Scientific Research Applications
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of compounds related to benzo[b]thiophenes. For instance, derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro assays demonstrated that certain derivatives exhibited significant COX inhibition, with IC50 values indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .
Antimicrobial Properties
Research has shown that compounds containing the benzo[b]thiophene moiety possess antimicrobial activity. A study focusing on pyrazole derivatives indicated that modifications to the structure could enhance antibacterial efficacy against various pathogens. The presence of the pyrazole ring is particularly noted for its role in increasing bioactivity against resistant strains of bacteria .
Anticancer Potential
The anticancer activity of benzo[b]thiophene derivatives has also been investigated. Some studies report that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular signaling pathways. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point in recent research .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide. Key modifications that have been explored include:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution at position 5 | Enhances lipophilicity and potency |
| Pyrazole ring incorporation | Increases antimicrobial activity |
| Variations in substituents on the pyridine ring | Alters selectivity towards COX enzymes |
These modifications have been systematically studied to identify optimal configurations for desired biological activities.
In Vivo Studies
In vivo studies using animal models have provided insights into the therapeutic potential of this compound. For example, a study demonstrated significant reduction in edema in rats treated with a benzo[b]thiophene derivative compared to control groups, highlighting its potential as an anti-inflammatory agent .
Clinical Relevance
While many studies are preclinical, there is growing interest in advancing certain derivatives into clinical trials due to their promising profiles. The safety and efficacy of these compounds are being evaluated in various phases of clinical research, particularly focusing on their application in treating chronic inflammatory diseases and cancer .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in mAChR Modulation
The compound shares a structural lineage with BQCA and benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one). Key similarities and differences include:
Key Findings :
- The pyridin-3-ylmethyl-pyrazole motif is conserved across all three compounds, suggesting its critical role in M1 mAChR binding .
- Replacement of BQCA’s benzoxazine core with a benzo[b]thiophene (target compound) or benzoquinazolinone (compound 12) likely enhances steric complementarity to the receptor’s allosteric site .
- Benzoquinazolinone 12 exhibits a 30-fold increase in potency compared to BQCA, attributed to its rigid quinazolinone core and optimized substituent geometry .
Key Insights :
- The 5-nitro group in Compound 17 enhances electron-withdrawing effects critical for bacterial enzyme inhibition, whereas the 5-fluoro in the target compound improves metabolic stability and CNS penetration .
- The trifluoromethylpyridine-thiazole in Compound 17 confers broad-spectrum antibacterial activity, contrasting with the pyridin-methyl-pyrazole’s receptor specificity in mAChR modulators.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazole-pyridine core in this compound?
The pyrazole-pyridine scaffold can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and boronic acid-functionalized pyrazoles. Key steps include:
- Regioselective substitution at the pyridine C2 position using a 1-methyl-1H-pyrazol-4-yl group, optimized via palladium catalysis .
- Purification via column chromatography or preparative HPLC to isolate intermediates.
- Yield optimization through temperature-controlled reactions (e.g., 60–80°C) and ligand selection (e.g., XPhos) .
Q. How can the purity and structural integrity of the compound be validated?
Methodological approaches include:
- HPLC-MS : Assess purity (>95%) and detect byproducts.
- NMR Spectroscopy : Confirm regiochemistry (e.g., 1H NMR for pyrazole methyl group at δ ~3.8 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding (e.g., benzo[b]thiophene-carboxamide linkage) .
Q. What analytical techniques are critical for characterizing fluorinated aromatic systems in this compound?
- 19F NMR : Detect fluorine environments (e.g., benzo[b]thiophene-5-fluoro vs. pyridyl substituents) .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1680 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the compound’s biological activity across assay platforms?
- Dose-Response Studies : Establish EC50/IC50 values in parallel assays (e.g., kinase inhibition vs. cell viability) .
- Binding Assays : Use surface plasmon resonance (SPR) or ITC to validate target engagement kinetics .
- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 to identify false positives .
Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety .
- Lipophilicity Adjustment : Modify substituents (e.g., replace methyl with trifluoromethyl) to balance logP values (target: 2–4) .
Q. How can regioselectivity challenges during pyrazole functionalization be addressed?
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control substitution patterns .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during multi-step syntheses .
Data-Driven Insights
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
